molecular formula C7H8N4O B3215993 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide CAS No. 1170220-56-0

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide

Cat. No.: B3215993
CAS No.: 1170220-56-0
M. Wt: 164.16 g/mol
InChI Key: GYUCZCMPDXFLDR-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fused pyrrolo-pyrimidine ring system. The presence of nitrogen atoms within the ring structure contributes to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide typically involves multi-step processes that include cyclization and functional group transformations. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrrole derivative, the compound can be synthesized through a series of reactions including acylation, cyclization, and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide has a broad range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo-pyrimidine derivatives, such as:

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct biological activities. Its ability to interact with a variety of molecular targets makes it a versatile compound in drug discovery and development .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-6(12)7-10-2-4-1-9-3-5(4)11-7/h2,9H,1,3H2,(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCZCMPDXFLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Reactant of Route 3
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Reactant of Route 4
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Reactant of Route 5
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Reactant of Route 6
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide

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